molecular formula C16H24ClN3O2 B1401074 tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate CAS No. 1361112-92-6

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B1401074
CAS No.: 1361112-92-6
M. Wt: 325.83 g/mol
InChI Key: BHXVUMNKDIPHHG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 It is known for its unique structure, which includes a piperidine ring substituted with a chloropyrazine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of 6-chloropyrazine with a piperidine derivative. The process can be summarized as follows:

    Starting Materials: 6-chloropyrazine and a piperidine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 6-chloropyrazine is reacted with the piperidine derivative under reflux conditions, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrazine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the chloropyrazine moiety.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the chloropyrazine moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-18-11-14(17)19-12/h10-11,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVUMNKDIPHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
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tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
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tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
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tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate

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